8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime
Overview
Description
Scientific Research Applications
Anticancer Applications
A significant application of the pyrano[2,3-f]chromene-4,8-dione derivatives, which are closely related to the compound , is in anticancer research. These compounds, synthesized using phloroglucinol as a starting material, have shown promising anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. Notably, one derivative exhibited particularly potent activities with low micromolar IC50 values against these cancer cell lines, suggesting their potential as anticancer agents. Furthermore, the study highlighted the importance of structure-activity relationships (SARs) in developing more potent anticancer drugs with drug-like properties (Li et al., 2017).
Optical and Photochemical Properties
The optical properties of pyrano[2,3-f]chromene derivatives have been extensively studied, revealing interesting characteristics like solvatochromism. For instance, a derivative displayed a bathochromic shift in absorption and fluorescence spectra with increasing solvent polarity. This behavior is critical in understanding the electronic structure and reactivity of these compounds, which can be leveraged in various scientific applications, such as sensors and organic electronics (Al-Kawkabani et al., 2017).
Synthesis and Structural Analysis
Research in the field of organic synthesis has explored novel methods to create pyrano[2,3-f]chromene-2,8-dione based scaffolds. These studies have proposed mechanisms like tandem Knoevenagel condensation and cyclization reactions, contributing to the understanding of chemical reactions involving these compounds. The detailed structural analysis through NMR and mass spectrometry further aids in elucidating their potential applications in various fields including materials science and pharmacology (Al-Kawkabani et al., 2013).
Properties
IUPAC Name |
(9E)-9-hydroxyimino-8,8-dimethyl-10H-pyrano[2,3-h]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-14(2)11(15-17)7-9-10(19-14)5-3-8-4-6-12(16)18-13(8)9/h3-6,17H,7H2,1-2H3/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAYRBLJTNHOGF-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NO)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=N/O)/CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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